methyl 2-[1-methyl-8-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate
Description
Methyl 2-[1-methyl-8-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate (CAS: 839682-40-5) is a heterocyclic compound featuring an imidazo[1,2-g]purine core with a 2-methylphenyl substituent at position 8 and a methyl ester group at position 3 .
Properties
IUPAC Name |
methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-11-6-4-5-7-12(11)21-8-9-22-14-15(19-17(21)22)20(2)18(26)23(16(14)25)10-13(24)27-3/h4-7H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFSHHIZFVFFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[1-methyl-8-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate involves multiple steps, including the formation of the imidazo[1,2-g]purine core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the imidazo[1,2-g]purine core. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Methyl 2-[1-methyl-8-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 2-[1-methyl-8-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Analysis
Table 1: Structural Comparison of Selected Compounds
| Compound Name | Core Structure | Key Substituents | Physicochemical Properties |
|---|---|---|---|
| Target Compound (839682-40-5) | Imidazo[1,2-g]purine | 8-(2-methylphenyl), 3-(methyl ester) | Moderate lipophilicity (ester group) |
| 2-{1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetic acid (878421-36-4) | Imidazo[1,2-g]purine | 1,3,7-Trimethyl, 8-(acetic acid) | Higher polarity (free carboxylic acid) |
| 8-(2-Fluoropyridin-3-yl)-3-methylbenzo[e]imidazo[5,1-c][1,2,4]triazine | Benzo[e]imidazo[5,1-c][1,2,4]triazine | 8-(2-fluoropyridinyl), 3-methyl | Yellow solid; $ R_f = 0.38 $ (TLC) |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | Imidazo[1,2-a]pyridine | 7-(4-nitrophenyl), 8-cyano, 3-phenethyl, 5,6-dicarboxylate | Yellow solid; m.p. 243–245°C |
Key Observations :
- The target compound and 878421-36-4 share the imidazo[1,2-g]purine core but differ in substituents. The acetic acid group in 878421-36-4 increases polarity, making it more water-soluble than the methyl ester derivative .
- The tetrahydroimidazo[1,2-a]pyridine derivative () incorporates a nitro group and cyano substituent, which may enhance electrophilicity and influence metabolic stability .
Key Observations :
Physicochemical and Spectroscopic Properties
- Melting Points : The tetrahydroimidazo[1,2-a]pyridine derivative () exhibits a high melting point (243–245°C), likely due to hydrogen bonding from amide and nitro groups. In contrast, the target compound’s methyl ester may reduce intermolecular interactions, lowering its melting point .
- Spectral Data :
Computational Similarity and QSAR Insights
- Tanimoto Coefficients: Similarity indexing (e.g., Tanimoto) quantifies structural overlap. For instance, aglaithioduline showed 70% similarity to SAHA in a study using fingerprint-based methods .
Biological Activity
Methyl 2-[1-methyl-8-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex imidazo[1,2-g]purine scaffold which is known for its interactions with various biological targets. The presence of the methyl and acetyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. It may act as an inhibitor of certain kinases or enzymes that play critical roles in cell proliferation and survival.
Biological Activity Overview
Research has indicated several key areas where this compound exhibits biological activity:
- Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-g]purines can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (human hepatoblastoma) and other solid tumors .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of Aurora B kinase and other related kinases that are crucial in the regulation of cell cycle and apoptosis. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of related imidazo[1,2-g]purine compounds, it was found that certain derivatives exhibited IC50 values below 10 µM against HepG2 cells. These results suggest that structural modifications can significantly enhance the anticancer activity of imidazo[1,2-g]purines .
Case Study 2: Enzyme Inhibition
A recent investigation into the inhibition of Aurora B kinase revealed that specific analogs of imidazo[1,2-g]purines could effectively inhibit this target. The study utilized molecular docking techniques to predict binding affinities and confirm the potential therapeutic applications of these compounds in treating hepatocellular carcinoma .
Data Tables
| Compound Structure | Target Enzyme | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| Methyl 2-[...] | Aurora B | <10 | HepG2 |
| Related Compound A | MEK1 | 14 | HT-29 |
| Related Compound B | nSMase2 | <20 | Neuroblastoma |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
